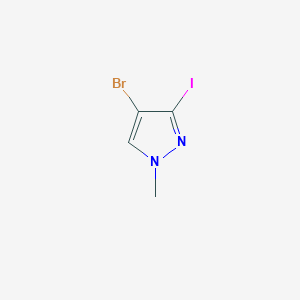
4-(4-Fluorophenyl)oxazole-2-carbaldehyde
Descripción general
Descripción
4-(4-Fluorophenyl)oxazole-2-carbaldehyde is a synthetic organic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of oxazole and is characterized by the presence of a fluorine atom in its structure. It is a colorless solid compound with a molecular formula of C8H5FO2. It has been studied extensively for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in other scientific fields.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Systems
One significant application of derivatives related to "4-(4-Fluorophenyl)oxazole-2-carbaldehyde" is in the development of fluorescent probes. For instance, a study described the synthesis of a fluorescence probe that demonstrated high selectivity and sensitivity toward homocysteine, indicating potential use for researching effects in biological systems (Chu et al., 2019). Another research highlighted the synthesis and characterization of novel poly(aryl ether)s containing a chlorinated derivative, showcasing high thermal stability and potential applications in material science (Pimpha et al., 2004).
Antimicrobial and Tuberculosis Inhibitory Activity
The compound and its analogs have been synthesized and tested for their antimicrobial activities. Notably, a series of N-substituted-phenyl-1,2,3-triazole derivatives were evaluated for their inhibitory activity against Mycobacterium tuberculosis, with certain derivatives exhibiting significant inhibition, suggesting potential as lead molecules for further biological exploration (Costa et al., 2006).
Chemical Synthesis and Characterization
The chemical versatility of "this compound" derivatives allows for their use in various synthetic pathways. Studies have developed methods for facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes, demonstrating the compound's reactivity and potential in synthetic organic chemistry (Murai et al., 2010).
Sensing Applications
Derivatives of this compound have also found applications in sensing. For example, specific fluorophores have been identified as sensitive to pH changes and selective for metal cations, underlining the potential of these compounds in developing sensors for environmental and biological monitoring (Tanaka et al., 2001).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXQNICBHOKMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)











![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)